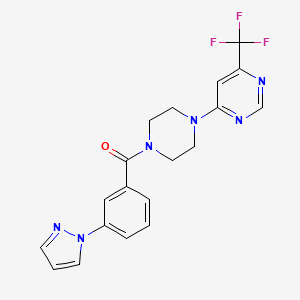

![molecular formula C27H18N4OS3 B2530309 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-29-6](/img/structure/B2530309.png)

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, including as ligands for the Peripheral Benzodiazepine Receptor (PBR) , Src kinase inhibition , and antitumor activity .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic aromatic structures such as benzothiazole . For instance, the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives involves the reaction of 4-aminobenzoic acid with 2-aminothiophenol, followed by acetylation and further functionalization with various heterocyclic rings . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, NMR studies have been conducted to determine the structure of novel oxadiazole derivatives containing benzimidazole moieties . Similarly, the structure of the compound of interest could be elucidated using NMR, along with other techniques such as IR spectroscopy and mass spectrometry.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For instance, the interaction of acetamide derivatives with the PBR receptor involves binding studies to evaluate their selectivity and potential for modulating steroid biosynthesis . The compound may also undergo specific interactions with biological targets, which could be studied using similar methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, including the determination of pKa values for newly synthesized acetamide derivatives . These studies provide insights into the acidity constants and protonation sites, which are important for understanding the compound's behavior in biological systems. The crystal structure analysis of similar compounds has also been performed, revealing information about hydrogen bonding and conformational preferences .

Scientific Research Applications

Benzothiazoles and Thiophenes in Drug Design

Benzothiazoles and thiophenes are aromatic heterocycles commonly investigated for their potential in drug development due to their wide range of biological activities. A study by Ashby et al. (1978) synthesized thiophene analogues of carcinogens, evaluating their potential carcinogenicity through in vitro assays, indicating the structural relevance of thiophenes in understanding the biological activity of related compounds (Ashby, Styles, Anderson, & Paton, 1978). Similarly, research on benzothiazoles has shown that these compounds exhibit a variety of biological activities, making them attractive scaffolds for medicinal chemistry applications.

Pyrimidines in Optoelectronic Materials

Pyrimidines, another core component of the compound , have been extensively studied for their applications in optoelectronic materials. Lipunova et al. (2018) reviewed the synthesis and application of quinazoline and pyrimidine derivatives in electronic devices, highlighting their significance in the development of novel optoelectronic materials due to their luminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Significance of Pyrimidine-Appended Compounds

The biological significance of pyrimidine-appended compounds is well-documented, with Jindal and Kaur (2021) reviewing the use of pyrimidine derivatives as optical sensors and their broad range of medicinal applications. This underscores the versatility of pyrimidine structures in both sensing and therapeutic contexts (Jindal & Kaur, 2021).

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N4OS3/c32-23(30-19-10-6-9-18(13-19)25-31-21-11-4-5-12-22(21)35-25)15-34-27-24-20(17-7-2-1-3-8-17)14-33-26(24)28-16-29-27/h1-14,16H,15H2,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXZWNYUGZNQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N4OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530246.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)